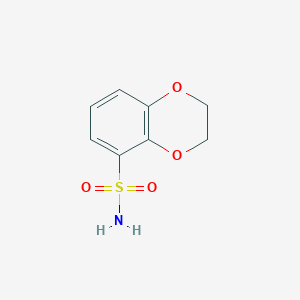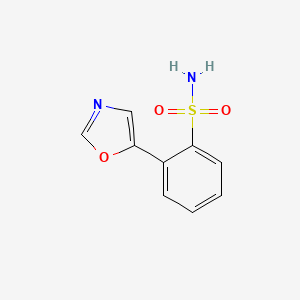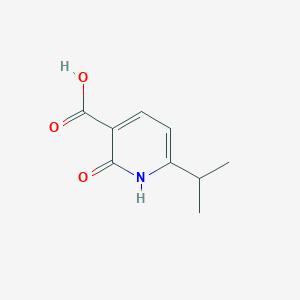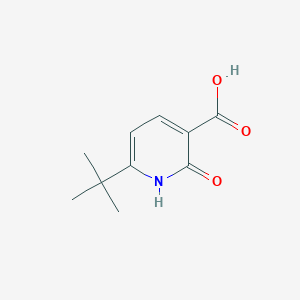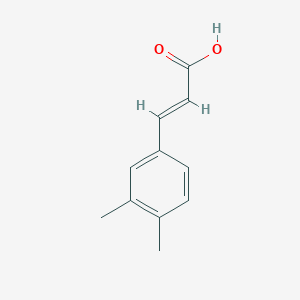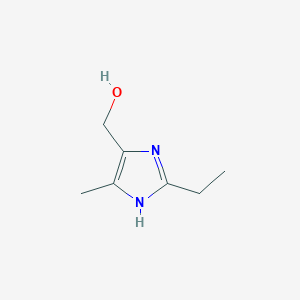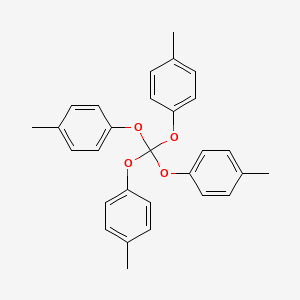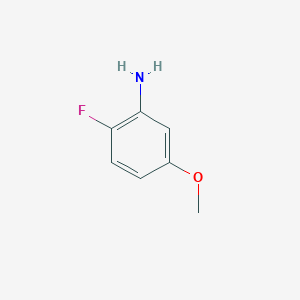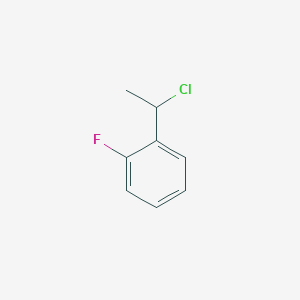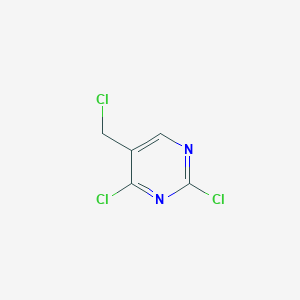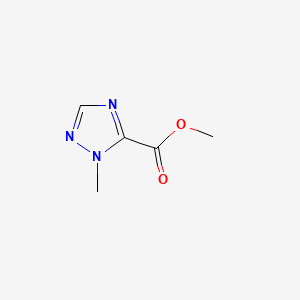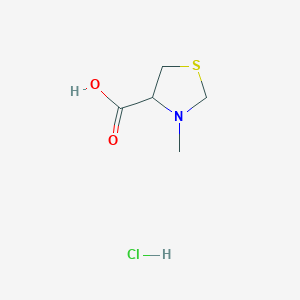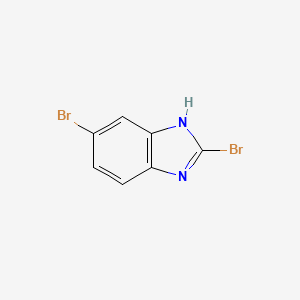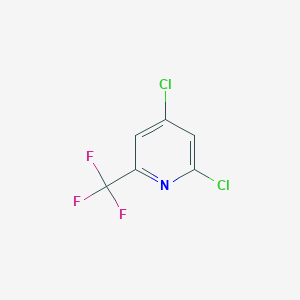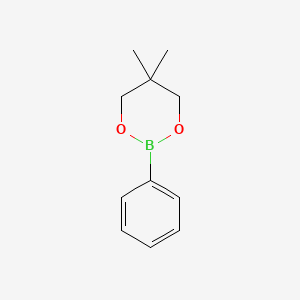
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Vue d'ensemble
Description
“5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane” is a chemical compound with the molecular formula C11H15BO2 . It is also known as Phenylboronic Acid Neopentyl Glycol Ester . The CAS number for this compound is 5123-13-7 .
Molecular Structure Analysis
The molecular structure of “5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane” consists of 11 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 2 oxygen atoms . The molecular weight of the compound is 190.05 g/mol .
Physical And Chemical Properties Analysis
“5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane” has a predicted density of 1.00±0.1 g/cm3 . The melting point is between 62-66 °C (lit.) , and the boiling point is predicted to be 287.8±9.0 °C . The flash point is 127.834°C , and the vapor pressure is 0.004mmHg at 25°C . The refractive index is 1.493 .
Applications De Recherche Scientifique
Hydrolytic Stability and Structural Features
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane exhibits notable hydrolytic stability, a property underscored by studies such as the X-ray crystal structure determination of a closely related compound, 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane. This investigation reveals a nearly planar heterocyclic ring, indicating that delocalization of the formal positive charge is confined within this structure, which may contribute to its stability (Emsley et al., 1989).
Fragmentation Patterns
The compound's utility in mass spectrometry is highlighted through the study of its chemical ionization-induced fragmentations. This research provides insights into the mechanisms of fragmentation, indicating specific pathways for the generation of characteristic fragments, which are crucial for the analytical applications of this compound (Hancock & Weigel, 1979).
Reactivity and Transformation Mechanisms
The reactivity of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is explored through its reaction with acetonitrile, yielding products that elucidate the transformation mechanisms of this compound. Such studies are vital for understanding its behavior in various chemical environments, paving the way for its application in synthetic chemistry (Kuznetsov et al., 1996).
Stereochemistry and Conformational Analysis
Research into the stereochemistry of heterocycles, including 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, provides detailed insights into their conformational properties. Such studies are crucial for the development of chiral compounds and the exploration of their potential applications in materials science and pharmaceuticals (Kuznetsov et al., 1978).
Applications in Catalysis and Polymer Chemistry
The compound's role in catalysis and polymer chemistry is illustrated through its involvement in cross-coupling reactions. Such reactions are foundational in the synthesis of complex organic molecules, highlighting the compound's significance in advancing synthetic methodologies (Chaumeil et al., 2000).
Safety And Hazards
When handling “5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane”, it is recommended to avoid inhalation and contact with skin and eyes . Protective equipment such as respiratory system protection and protective gloves and eyewear should be worn . The compound should be stored in a dry, cool, and well-ventilated place, and it should be kept away from oxidizing agents .
Propriétés
IUPAC Name |
5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSNYZDFMWLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472654 | |
| Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |
CAS RN |
5123-13-7 | |
| Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



